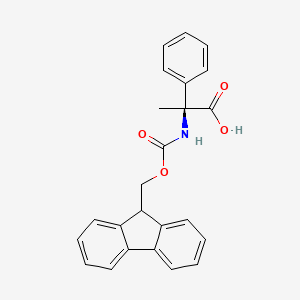

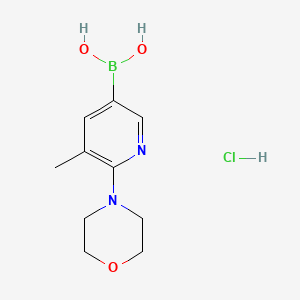

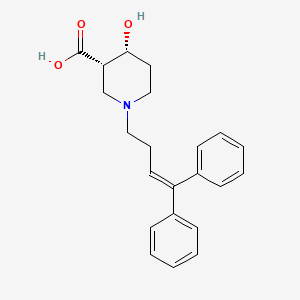

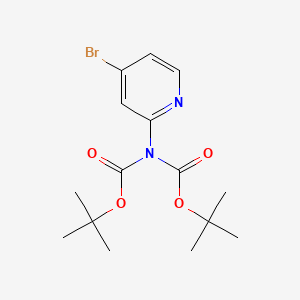

![molecular formula C12H22N2O2 B594485 tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate CAS No. 1251010-30-6](/img/structure/B594485.png)

tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and structural analysis: The compound has been synthesized through various methods, including intramolecular lactonization reactions. These studies often focus on its molecular structure, characterizing it using techniques like NMR spectroscopy and X-ray diffraction analysis (Moriguchi et al., 2014).

Utility in producing novel compounds: Research has indicated that this compound and related intermediates are useful for further selective derivation on azetidine and cyclobutane rings, providing access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Role in the synthesis of biologically active compounds: tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate has been used in the preparation of other potential biologically active heterocyclic compounds, highlighting its significance in medicinal chemistry (Moskalenko & Boev, 2012).

Application in protecting group chemistry: The compound has been used in the context of Boc-protecting group introduction to amines, demonstrating its versatility in synthetic chemistry (Rao et al., 2017).

Involvement in complex reaction mechanisms: The compound participates in various reaction pathways, including photochemical and thermal rearrangements, indicative of its complex behavior under different conditions (Lattes et al., 1982).

Safety and Hazards

Safety and hazard information is crucial for handling and storing chemical compounds. For “tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate”, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Future Directions

properties

IUPAC Name |

tert-butyl 3-amino-6-azaspiro[3.4]octane-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-6-12(8-14)5-4-9(12)13/h9H,4-8,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDLFRHCGVVGHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1)CCC2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745371 |

Source

|

| Record name | tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate | |

CAS RN |

1251010-30-6 |

Source

|

| Record name | tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.